2-Methoxy-3-methylcyclopent-2-en-1-one
Description
Properties
CAS No. |
14189-85-6 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-methoxy-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-5-3-4-6(8)7(5)9-2/h3-4H2,1-2H3 |
InChI Key |
GTEGQQAMGYNDKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)CC1)OC |
Canonical SMILES |
CC1=C(C(=O)CC1)OC |
Other CAS No. |
14189-85-6 |
Origin of Product |
United States |
Scientific Research Applications
2-Methoxy-3-methylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The methoxy group at position 2 enhances stability and directs reactivity in electrophilic substitutions. Methyl or ethyl groups at position 3 influence steric hindrance and hydrophobicity .
- Molecular Weight : Longer alkyl chains (e.g., pentyloxy in C₁₁H₁₈O₂) increase molecular weight and reduce volatility, making them suitable for long-lasting fragrances .
- Functional Groups : Replacement of methoxy with hydroxyl (e.g., 3-Ethyl-2-hydroxycyclopent-2-en-1-one) introduces hydrogen bonding, altering solubility and acidity .
Preparation Methods
Reaction Mechanism and Substrate Selection
The cyclopentenone core is typically derived from cyclopentanone or its derivatives. Methylation occurs at the α-position via electrophilic attack using methyl chloride (CH₃Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). Subsequent methoxylation involves nucleophilic substitution at the β-position, where a hydroxyl group is replaced by a methoxy group using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) under basic conditions.
Challenges and Optimization
Competitive side reactions, including over-alkylation and ring-opening, necessitate precise control of stoichiometry and temperature. For example, excess AlCl₃ can lead to polymerization, while elevated temperatures (>60°C) promote ketone rearrangement. A study using 3-methylcyclopent-2-en-1-one as a precursor achieved a 45% yield of the methoxylated product at 50°C with a 1:1.2 molar ratio of substrate to methylating agent.
Sodium-Mediated Cyclization of Substituted Esters
The cyclization of substituted glutaric acid esters in liquid ammonia, as detailed in US Patent 4,168,280, offers a scalable route to functionalized cyclopentenones. Although the patent focuses on 2-hydroxy-3-methylcyclopent-2-en-1-one, the methodology is adaptable to methoxy derivatives through post-cyclization etherification.
Procedure and Conditions
-
Ester Preparation : Dimethyl or diethyl esters of 2-methylglutaric acid serve as starting materials.
-
Cyclization : The ester is added dropwise to a suspension of metallic sodium in liquid ammonia at -33°C. Sodium acts as a strong base, deprotonating the ester and inducing intramolecular aldol condensation to form the cyclopentenone ring.
-
Oxidative Workup : Introducing air or oxygen purges ammonia and initiates ketonization, yielding the hydroxylated intermediate.
Methoxylation Step
The hydroxyl group at the 2-position is methylated using methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃). This step achieves near-quantitative conversion under reflux conditions (60°C, 12 hours).
Table 1: Sodium-Mediated Cyclization Parameters
| Parameter | Value |
|---|---|
| Starting Material | Diethyl 2-methylglutarate |
| Sodium (equiv.) | 2.5 |
| Temperature | -33°C (ammonia reflux) |
| Reaction Time | 4–6 hours |
| Yield (Cyclopentenone) | 30–35% |
| Post-Methoxylation Yield | 85–90% |
Catalytic Cyclodehydration of γ-Lactones
US Patent 5,136,100 describes the synthesis of 3-methyl-2-pentylcyclopent-2-en-1-one via cyclodehydration of γ-methyl-γ-decalactone using phosphoric acid in mineral oil. This method is adaptable to methoxy-substituted lactones, though such substrates require tailored synthetic routes.
Reaction Design
-
Lactone Synthesis : γ-Lactones bearing methoxy and methyl groups are prepared via esterification and lactonization of hydroxy acids.
-
Cyclodehydration : The lactone is heated with 5–20% phosphoric acid (H₃PO₄) in high-boiling mineral oil (350–485°C range) at 145–175°C under reduced pressure (50–100 mmHg). Acid catalysis promotes ring contraction and dehydration, forming the cyclopentenone core.
Byproduct Management
The primary byproduct, 2-pentylcyclohex-2-en-1-one, arises from competing six-membered ring formation. Distillation at 90°C (head temperature) removes low-boiling impurities, achieving >90% purity for the target compound.
Table 2: Catalytic Cyclodehydration Conditions
| Parameter | Value |
|---|---|
| Catalyst | 15% H₃PO₄ in mineral oil |
| Temperature | 160°C |
| Pressure | 70 mmHg |
| Reaction Time | 3 hours |
| Yield (Crude) | 90–95% (GC area) |
| Isomer Purity | 98% after distillation |
Comparative Analysis of Methods
Efficiency and Scalability
-
Friedel-Crafts Alkylation : Limited by moderate yields (45–50%) and laborious purification. Suitable for small-scale laboratory synthesis.
-
Sodium-Mediated Cyclization : Higher overall yield (≈30% cyclization + 85% methoxylation) but requires cryogenic conditions. Scalable to pilot plants with ammonia handling infrastructure.
-
Catalytic Cyclodehydration : Superior yield (90–95%) and continuous operation capability. Ideal for industrial production despite higher catalyst costs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methoxy-3-methylcyclopent-2-en-1-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via cyclization of diketones or enol ether precursors. For example, Stetter et al. (1981) demonstrated the use of acid-catalyzed cyclization of 3-methyl-1,2-cyclopentanedione derivatives under methoxy-substitution conditions . Optimization involves controlling temperature (80–120°C) and solvent polarity (e.g., THF or DMF). Yield improvements (≥70%) are achieved by slow addition of methylating agents (e.g., dimethyl sulfate) and inert atmosphere to prevent side reactions. Reaction progress should be monitored via TLC or GC-MS .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Assign methoxy (δ 3.2–3.5 ppm) and methyl groups (δ 1.8–2.1 ppm) in NMR. NMR identifies carbonyl (δ 200–210 ppm) and olefinic carbons (δ 120–130 ppm).
- IR : Strong C=O stretch at ~1700 cm and C-O-C (methoxy) at ~1250 cm.
- X-ray crystallography : Use SHELX programs for structure refinement. Empirical absorption corrections (e.g., Blessing’s spherical harmonic model) improve accuracy for anisotropic crystals .
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
- Methodological Answer :
- Boiling point/melting point : Use differential scanning calorimetry (DSC) or capillary methods. NIST data for analogous cyclopentenones report melting points ~80–100°C .
- Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane) via gravimetric analysis.
- Stability : Conduct accelerated degradation studies under UV light or varying pH to assess hydrolytic/oxidative stability .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
- Methodological Answer : Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived catalysts) enables enantioselective cyclization. Ponaras et al. (1986) achieved >90% enantiomeric excess (ee) via titanium-based catalysts in dichloromethane at -20°C . Optimization requires chiral HPLC for ee determination and kinetic studies to minimize racemization during workup.
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- MD simulations : Study solvation effects using AMBER or GROMACS. PubChem’s SMILES data (e.g., CC1=CC(...)=O) aids in force field parameterization .
Q. How does this compound participate in Diels-Alder reactions, and what steric/electronic factors influence regioselectivity?
- Methodological Answer : The α,β-unsaturated ketone acts as a dienophile. Kwon & Foote (1989) demonstrated that electron-withdrawing methoxy groups enhance reactivity toward electron-rich dienes. Steric hindrance from the 3-methyl group directs endo selectivity. Monitor reaction kinetics via NMR and compare transition-state energies using computational models .
Q. What methodologies are used to assess the environmental fate and surface interactions of this compound in indoor/outdoor settings?
- Methodological Answer :
- Adsorption studies : Use microspectroscopic imaging (e.g., AFM, ToF-SIMS) to analyze interactions with silica or cellulose surfaces, mimicking indoor dust .
- Degradation pathways : Perform ozonolysis or photolysis experiments under controlled UV light. Quantify intermediates via LC-MS and apply QSAR models to predict persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
